Quinaprilat

Description

The active metabolite of the prodrug [quinapril].

This compound is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of this compound is as an Angiotensin-converting Enzyme Inhibitor.

This compound is a small molecule drug with a maximum clinical trial phase of II.

metabolite of quinapril

See also: Quinapril (active moiety of); Quinapril Hydrochloride (active moiety of).

Structure

3D Structure

Properties

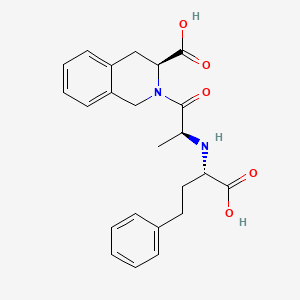

IUPAC Name |

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)/t15-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSLEGPOVLMJMN-YSSFQJQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868904 | |

| Record name | Quinaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82768-85-2, 85441-60-7 | |

| Record name | Quinaprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82768-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinaprilat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082768852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinaprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14217 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinaprilat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINAPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34SSX5LDE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quinaprilat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Quinaprilat's Mechanism of Action on Tissue-Bound Angiotensin-Converting Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, with a specific focus on its interaction with tissue-bound ACE. The sustained and potent inhibition of tissue ACE is a key differentiator among ACE inhibitors and is believed to be a primary contributor to the therapeutic benefits observed with quinapril in cardiovascular diseases.[1][2][3][4]

Core Mechanism of Action: Potent and Sustained Inhibition of Tissue ACE

Quinapril is a prodrug that undergoes rapid de-esterification in the body to form its active diacid metabolite, this compound.[1][5] this compound is a potent, non-sulfhydryl inhibitor of angiotensin-converting enzyme.[6][7] A critical aspect of its efficacy lies in its ability to potently inhibit ACE not only in the plasma but also at various tissue sites, including the heart, kidneys, and vasculature.[1][8][9] This sustained action is attributed to its strong binding to the enzyme and a slow dissociation rate, which allows for prolonged inhibition even as plasma levels of the drug decline.[1][6]

The primary effect of this compound is the blockade of the Renin-Angiotensin-Aldosterone System (RAAS). ACE is a key enzyme in this system, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[6][9] By inhibiting ACE, this compound effectively reduces the levels of angiotensin II.

Downstream consequences of reduced Angiotensin II include:

-

Vasodilation: Decreased angiotensin II leads to reduced vasoconstriction of peripheral and renal blood vessels, lowering systemic vascular resistance and blood pressure.[6]

-

Reduced Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention.[6][10] By lowering angiotensin II, this compound indirectly reduces aldosterone levels, leading to decreased sodium and water retention.

-

Inhibition of Cellular Growth: Angiotensin II is also a known mitogen that can contribute to vascular and cardiac hypertrophy. By blocking its production, this compound may help to prevent or reverse these structural changes.

Simultaneously, ACE is responsible for the degradation of bradykinin, a potent vasodilator.[10][11] Inhibition of ACE by this compound leads to an accumulation of bradykinin.

Elevated bradykinin levels contribute to the therapeutic effects through:

-

Increased Nitric Oxide (NO) Production: Bradykinin stimulates the release of nitric oxide from endothelial cells, a key signaling molecule that promotes vasodilation and has anti-inflammatory properties.[12][13]

-

Prostacyclin Release: Increased bradykinin can also stimulate the production of other vasodilatory substances like prostacyclin.[14]

The dual action of reducing a potent vasoconstrictor (angiotensin II) and increasing a potent vasodilator (bradykinin) is central to the antihypertensive and cardioprotective effects of this compound.

Figure 1: this compound's dual action on the RAAS and Bradykinin pathways.

Quantitative Data Presentation

The potency and sustained effect of this compound in various tissues have been quantified in several preclinical studies. The following tables summarize key quantitative data.

Comparative Potency of ACE Inhibitors

Studies using radioligand binding assays have established the relative potency of various ACE inhibitors against ACE from different tissue homogenates.

| ACE Inhibitor | Relative Potency | Tissues Assessed | Reference |

| This compound | Highest | Plasma, Lung, Kidney, Heart | [2][15][16] |

| Benazeprilat | Equal to this compound | Plasma, Lung, Kidney, Heart | [2][15][16] |

| Perindoprilat | High | Plasma, Lung, Kidney, Heart | [2][15][16] |

| Lisinopril | Moderate | Plasma, Lung, Kidney, Heart | [2][15][16] |

| Enalaprilat | Lower | Plasma, Lung, Kidney, Heart | [2] |

| Fosinoprilat | Lowest | Plasma, Lung, Kidney, Heart | [2][15][16] |

Table 1: Rank Order of Potency of ACE Inhibitors.

Ex Vivo ACE Inhibition by Quinapril in Rats

The duration and extent of ACE inhibition in various tissues following oral administration of quinapril have been characterized.

| Tissue | ACE Inhibition (%) after 24 hours (0.3 mg/kg oral dose) | Reference |

| Cardiac Atria | >40% | [8][17] |

| Cardiac Ventricles | >40% | [8][17] |

| Kidney | 35% | [8][17] |

| Aorta | 30% | [8][17] |

| Plasma | 25% | [8][17] |

Table 2: Sustained Tissue ACE Inhibition 24 Hours Post-Dose.

| Tissue | ACE Inhibition (%) after 6 days (2 mg/kg/day oral dose) | Reference |

| Plasma | 94% | [14] |

| Lung | 93% | [14] |

| Aorta | 40% | [14] |

| Myocardium | 23% | [14] |

| Kidney | 20% | [14] |

Table 3: Tissue ACE Inhibition Following Chronic Dosing.

Comparative Tissue ACE Inhibition in a Rabbit Model of Hindlimb Ischemia

A study directly comparing the tissue-penetrating ability of this compound with captopril demonstrated a significant advantage for this compound in inhibiting tissue-level ACE.

| Inhibitor | Residual Plasma ACE Activity (%) | Residual Tissue ACE Activity (%) | Reference |

| This compound | 41.53 ± 0.02% | 13% | [18] |

| Captopril | 42.54 ± 0.03% | 61% | [18] |

Table 4: Superior Tissue ACE Inhibition by this compound vs. Captopril.

Experimental Protocols

The quantification of tissue ACE inhibition relies on robust and sensitive experimental methodologies. Detailed below are protocols for key assays cited in the literature.

Radioligand Binding Assay for Tissue ACE Quantitation

This method is used to determine the extent of ACE inhibition in tissue homogenates by measuring the displacement of a radiolabeled ACE inhibitor.[2][8][19][20]

Methodology:

-

Tissue Homogenization:

-

Excise tissues (e.g., heart, lung, kidney) and immediately freeze in liquid nitrogen.

-

Homogenize frozen tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.

-

Centrifuge the homogenate at a high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the membrane-bound ACE and store at -80°C until use.

-

-

Binding Assay:

-

In a microtiter plate, combine the tissue homogenate with a known concentration of a radiolabeled ACE inhibitor, such as [¹²⁵I]351A.

-

For displacement curves, add increasing concentrations of unlabeled ACE inhibitor (e.g., this compound).

-

Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester to separate the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

The amount of bound radioligand is used to calculate the ACE concentration and the inhibitory potency (e.g., IC₅₀, Kᵢ) of the competing unlabeled inhibitor.

-

Figure 2: Workflow for Radioligand Binding Assay.

Fluorometric ACE Activity Assay

This kinetic assay measures ACE activity by monitoring the cleavage of a quenched fluorescent substrate.[21]

Methodology:

-

Tissue Lysate Preparation:

-

Mechanically crush fresh or frozen tissue samples in liquid nitrogen.[21]

-

Add an ice-cold lysis buffer (e.g., 100 mM TRIS-HCl, pH 7.0, with 0.3% Triton-X-100 for optimal extraction) at a fixed ratio (e.g., 5 mL per gram of tissue).[21]

-

Homogenize the sample and then centrifuge at high speed (e.g., 16,100 x g) for 5 minutes.[21]

-

Collect the supernatant for the activity measurement.

-

-

Activity Measurement:

-

Prepare a reaction mixture in a 96-well plate containing buffer (e.g., 100 mM TRIS-HCl, pH 7.0, 50 mM NaCl, 10 µM ZnCl₂).[21]

-

Add the tissue lysate to the wells. To test for inhibition, pre-incubate the lysate with this compound.

-

Initiate the reaction by adding a quenched fluorescent substrate (e.g., Abz-FRK(Dnp)P-OH).[21]

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the increase in fluorescence over time in kinetic mode (e.g., at λex 340 nm and λem 405 nm).[21]

-

The rate of fluorescence increase is directly proportional to the ACE activity in the sample.

-

Figure 3: Workflow for Fluorometric ACE Activity Assay.

Conclusion

This compound's mechanism of action is distinguished by its potent and sustained inhibition of tissue-bound ACE. This high affinity for tissue ACE, particularly in the vasculature and heart, is a key factor in its therapeutic efficacy.[3][22][23] The resulting dual modulation of the RAAS and bradykinin pathways leads to beneficial hemodynamic and anti-remodeling effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and professionals in the field of cardiovascular drug development. Understanding the nuances of tissue ACE inhibition is critical for the design and evaluation of next-generation cardiovascular therapies.

References

- 1. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scholars@Duke publication: Mechanism of action of angiotensin-converting enzyme (ACE) inhibitors in hypertension and heart failure. Role of plasma versus tissue ACE. [scholars.duke.edu]

- 5. Quinapril: a further update of its pharmacology and therapeutic use in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of angiotensin-converting enzyme (ACE) in plasma and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinapril: Package Insert / Prescribing Information [drugs.com]

- 10. ClinPGx [clinpgx.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. ahajournals.org [ahajournals.org]

- 13. Ace-inhibition with quinapril modulates the nitric oxide pathway in normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Moexipril and quinapril inhibition of tissue angiotensin-converting enzyme activity in the rat: evidence for direct effects in heart, lung and kidney and stimulation of prostacyclin generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral quinapril to rats [arts.units.it]

- 16. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral quinapril to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ahajournals.org [ahajournals.org]

- 19. Inhibition of tissue angiotensin converting enzyme. Quantitation by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of angiotensin-converting enzyme (ACE) in plasma and tissue : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 21. Human Tissue Angiotensin Converting Enzyme (ACE) Activity Is Regulated by Genetic Polymorphisms, Posttranslational Modifications, Endogenous Inhibitors and Secretion in the Serum, Lungs and Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quinapril with high affinity to tissue angiotensin-converting enzyme reduces restenosis after percutaneous transcatheter coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

In Vivo Biotransformation of Quinapril to Quinaprilat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo conversion of the prodrug quinapril to its active metabolite, quinaprilat. The document summarizes key pharmacokinetic data, details experimental methodologies for quantification, and illustrates the relevant physiological pathway and experimental workflows.

Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1][2] As a prodrug, quinapril is pharmacologically inactive until it undergoes hydrolysis in the body to form its active diacid metabolite, this compound.[2][3] This biotransformation is a critical step in the drug's mechanism of action, as this compound is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[3] Understanding the rate and extent of this conversion is paramount for optimizing dosing regimens and ensuring therapeutic efficacy.

Quantitative Analysis of Quinapril to this compound Conversion

The in vivo conversion of quinapril to this compound is characterized by its rapid and consistent nature. Following oral administration, quinapril is quickly absorbed, with peak plasma concentrations of the parent drug observed within one hour.[4] The subsequent hydrolysis to this compound is also swift, leading to peak plasma concentrations of the active metabolite approximately two hours after dosing.[4]

Studies have shown that approximately 38% of an oral dose of quinapril is de-esterified to form this compound. The pharmacokinetics of both quinapril and this compound are dose-proportional over a range of single oral doses.[4]

Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters for quinapril and this compound following oral administration of quinapril.

| Parameter | Quinapril | This compound | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~2 hours | [4] |

| Peak Plasma Concentration (Cmax) after 40 mg dose | ~207 ng/mL | ~923 ng/mL | [4] |

| Apparent Elimination Half-life (t½) | ~0.8 hours | ~1.9 hours | [4] |

| Apparent Plasma Clearance | ~1,850 mL/min | ~220 mL/min | [4] |

| Protein Binding | ~97% | ~97% | [1] |

| Primary Route of Elimination | Metabolism | Renal Excretion | [1] |

Factors Influencing Conversion

-

Renal Impairment: The elimination of this compound is significantly affected by renal function. In patients with renal impairment, the apparent elimination half-life of this compound increases as creatinine clearance decreases.[1][5] This necessitates dose adjustments in this patient population.[1]

-

Hepatic Impairment: In patients with alcoholic cirrhosis, the hydrolysis of quinapril to this compound is impaired, leading to lower plasma concentrations of the active metabolite.[6]

Experimental Protocols for Quantification

The simultaneous determination of quinapril and this compound in biological matrices, typically human plasma, is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.

Sample Preparation

A crucial step in the analytical process is the extraction of quinapril and this compound from the plasma matrix. Two primary methods are utilized:

-

Solid-Phase Extraction (SPE): This technique involves passing the plasma sample through a cartridge containing a solid adsorbent (e.g., C8 or C18) that retains the analytes of interest.[7] Interfering substances are washed away, and the purified analytes are then eluted with a suitable solvent. SPE generally provides cleaner extracts and can lead to higher sensitivity.[7] Recoveries for quinapril and this compound using SPE are typically greater than 80%.[7]

-

Protein Precipitation: This method involves adding a solvent, such as acetonitrile or a mixture of acetonitrile and methanol, to the plasma sample to precipitate proteins.[8] After centrifugation, the supernatant containing the analytes is collected for analysis. This is a simpler and faster method but may result in a less clean extract compared to SPE.

HPLC-UV Method

A common HPLC-UV method for the simultaneous determination of quinapril and this compound involves the following:

-

Column: A reversed-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is employed.

-

Detection: UV detection is performed at a specific wavelength, often around 215 nm.

-

Quantification: Calibration curves are constructed by plotting the peak area of the analytes against their known concentrations in spiked plasma samples. The concentration of the analytes in unknown samples is then determined from these curves.

UPLC-MS/MS Method

UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV. A typical protocol includes:

-

Chromatography: A UPLC system with a sub-2 µm particle column (e.g., Acquity UPLC BEH C18) is used for rapid and efficient separation.[9]

-

Ionization: Electrospray ionization (ESI) in positive or negative mode is commonly used to generate ions of the analytes.[9]

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode.[9] This involves selecting a specific precursor ion for each analyte and then monitoring a specific product ion after fragmentation, providing high specificity.

-

Validation: The method is validated for linearity, accuracy, precision, limit of quantification (LOQ), and recovery.[9] For instance, a validated UPLC-MS/MS method demonstrated a lower limit of quantification of 5.010 ng/mL for quinapril and 10.012 ng/mL for this compound in human plasma.[9]

Visualizations

Metabolic Conversion Pathway

The following diagram illustrates the straightforward metabolic conversion of quinapril to its active form, this compound, through hydrolysis.

Caption: Metabolic conversion of quinapril to this compound.

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the RAAS pathway. This diagram outlines the key components of this system and the point of intervention by this compound.

Caption: The Renin-Angiotensin-Aldosterone System and the site of action of this compound.

Experimental Workflow for Quinapril/Quinaprilat Quantification

This diagram outlines a typical workflow for the quantitative analysis of quinapril and this compound in plasma samples.

Caption: A typical experimental workflow for quinapril and this compound quantification.

References

- 1. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Quinapril. A review of its pharmacological properties, and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The clinical pharmacokinetics of quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics and pharmacodynamics of quinapril and this compound in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinapril: a new second-generation ACE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solid-phase extraction and high-performance liquid chromatography applied to the determination of quinapril and its metabolite this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of quinapril and this compound in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Quinaprilat Diacid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaprilat, the active diacid metabolite of the prodrug quinapril, is a potent, non-sulfhydryl inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] Its primary therapeutic action is the interruption of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis.[3][4] Following oral administration of quinapril, it is rapidly de-esterified in the liver to form this compound.[5][6] This conversion is essential for its pharmacological activity, as this compound is the molecule that directly binds to and inhibits ACE.[7][8] This document provides an in-depth technical overview of the pharmacological profile of this compound, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data and experimental methodologies.

Mechanism of Action

This compound exerts its therapeutic effects by competitively inhibiting ACE (EC 3.4.15.1), a key enzyme in the RAAS.[1][9] ACE is responsible for converting the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II.[3][9] Angiotensin II elevates blood pressure through several mechanisms, including direct vasoconstriction and stimulation of aldosterone secretion from the adrenal cortex, which leads to sodium and water retention.[4][10]

By inhibiting ACE, this compound effectively reduces the production of angiotensin II, leading to vasodilation and a decrease in peripheral vascular resistance, which in turn lowers blood pressure.[5][11] Additionally, ACE is responsible for the degradation of bradykinin, a potent vasodilator.[9][12] Inhibition of ACE by this compound leads to increased levels of bradykinin, which may further contribute to its antihypertensive effects.[9] this compound demonstrates high-affinity binding to both plasma and tissue-bound ACE.[2][5]

Signaling Pathway

The primary signaling pathway affected by this compound is the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates this pathway and the point of inhibition by this compound.

Pharmacological Data

The potency of this compound as an ACE inhibitor has been quantified through various in vitro and ex vivo studies.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Species/System | Reference |

| Binding Affinity (KA) | High | Rat Heart & Lung Homogenates | [13] |

| ACE Inhibition (ex vivo) | >80% for 24h (from 20mg quinapril dose) | Human Plasma | [14] |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its formation from the prodrug quinapril, its distribution, and subsequent elimination.

Absorption and Metabolism

Following oral administration, approximately 60% of a quinapril dose is absorbed.[16][17] Quinapril is then rapidly and extensively metabolized, primarily in the liver, via de-esterification to its active diacid metabolite, this compound.[9][18] Peak plasma concentrations of quinapril occur within one hour, while peak this compound concentrations are observed approximately two hours post-dose.[14][16]

Distribution

This compound is highly protein-bound in plasma, with approximately 97% of the circulating drug bound to proteins.[12][14] It is widely distributed to tissues, but does not readily cross the blood-brain barrier.[5][7]

Elimination

This compound is primarily eliminated by the kidneys.[5][16] It exhibits a biphasic elimination profile. The initial elimination half-life is approximately 2-3 hours.[2][5] However, due to its high-affinity binding to and slow dissociation from ACE, it has a prolonged terminal elimination half-life of about 25 hours, which allows for effective ACE inhibition with once-daily dosing.[5][14]

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Unit | Conditions/Notes | Reference |

| Time to Peak Concentration (Tmax) | ~2 | hours | Following oral dose of quinapril. | [14][16] |

| Plasma Protein Binding | ~97 | % | [12][14] | |

| Elimination Half-Life (Initial) | 2 - 3 | hours | [2][5] | |

| Elimination Half-Life (Terminal) | ~25 | hours | Attributed to slow dissociation from ACE. | [5][14] |

| Route of Elimination | Primarily Renal | - | [5][16] | |

| Effect of Renal Impairment | Prolonged half-life | - | Dose adjustment needed if CrCl < 40 mL/min. | [14][16] |

Experimental Protocols

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The inhibitory activity of compounds like this compound on ACE is commonly determined using an in vitro assay. A variety of methods exist, often based on spectrophotometric or fluorometric detection of a product formed by ACE's enzymatic activity.

Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of ACE activity (IC50).

General Protocol (Spectrophotometric Method using HHL substrate): [19][20][21]

-

Reagent Preparation:

-

ACE Solution: Angiotensin-Converting Enzyme from rabbit lung is dissolved in a suitable buffer (e.g., borate buffer) to a specific concentration (e.g., 100 mU/mL).[20]

-

Substrate Solution: Hippuryl-L-histidyl-L-leucine (HHL) is dissolved in buffer to a final concentration (e.g., 5 mM).[21]

-

Inhibitor Solutions: A series of dilutions of the test inhibitor (this compound) are prepared in the assay buffer.

-

Stopping Reagent: An acid, such as HCl, is used to terminate the enzymatic reaction.

-

Extraction Solvent: Ethyl acetate is used to extract the product, hippuric acid (HA).

-

Detection Reagent: A colorimetric reagent, such as p-dimethylaminobenzaldehyde, can be used to react with the extracted HA for quantification.[21]

-

-

Assay Procedure:

-

Pre-incubation: A small volume of the ACE solution is pre-incubated with an equal volume of the inhibitor solution (or buffer for control) at 37°C for a short period (e.g., 5-10 minutes).[20][21]

-

Reaction Initiation: The substrate solution (HHL) is added to the mixture to start the reaction.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).[21]

-

Reaction Termination: The stopping reagent (e.g., HCl) is added.

-

Product Extraction: Hippuric acid (HA), the product of HHL cleavage by ACE, is extracted with ethyl acetate.

-

Quantification: The ethyl acetate layer is separated, evaporated, and the remaining HA is redissolved and reacted with a colorimetric reagent. The absorbance is then measured at a specific wavelength (e.g., 478 nm) using a spectrophotometer or microplate reader.[21]

-

-

Data Analysis:

-

The percentage of ACE inhibition is calculated for each inhibitor concentration relative to the control (no inhibitor).

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic parameters of this compound in vivo following oral administration of quinapril.

General Protocol (Human or Animal Study): [5][22]

-

Subject/Animal Selection: Healthy human volunteers or appropriate animal models (e.g., rats, dogs) are selected.[5][7]

-

Dosing: A single oral dose of quinapril is administered.[22]

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals up to 48-72 hours post-dose). Urine may also be collected.[5]

-

Sample Processing: Plasma is separated from blood samples by centrifugation. All samples are stored frozen until analysis.

-

Bioanalytical Method:

-

A validated analytical method, such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS/MS), is used to quantify the concentrations of quinapril and this compound in plasma and urine samples.

-

This involves sample extraction, chromatographic separation, and detection.

-

-

Pharmacokinetic Analysis:

-

The plasma concentration-time data for this compound are analyzed using non-compartmental or compartmental modeling software.

-

Key parameters are calculated, including: Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), CL (clearance), Vd (volume of distribution), and t1/2 (half-life).[22]

-

Conclusion

This compound diacid is a potent and specific inhibitor of the angiotensin-converting enzyme, serving as the active moiety of the prodrug quinapril. Its pharmacological action is centered on the robust inhibition of the Renin-Angiotensin-Aldosterone System, leading to effective blood pressure reduction. The pharmacokinetic profile of this compound is distinguished by its rapid formation from quinapril and a prolonged terminal half-life, which is attributed to its strong and sustained binding to tissue ACE. This allows for effective 24-hour ACE inhibition with once-daily dosing. The data and methodologies presented in this guide provide a comprehensive technical foundation for researchers and professionals engaged in cardiovascular drug discovery and development.

References

- 1. This compound | C23H26N2O5 | CID 107994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 4. teachmephysiology.com [teachmephysiology.com]

- 5. researchgate.net [researchgate.net]

- 6. Quinapril: a further update of its pharmacology and therapeutic use in cardiovascular disorders. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Quinapril--a preclinical review of the pharmacology, pharmacokinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinapril [simsonpharma.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Renin angiotensin aldosterone system | PPTX [slideshare.net]

- 11. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral quinapril to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. QUINAPRIL TABLETS USP [dailymed.nlm.nih.gov]

- 15. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral quinapril to rats [ricerca.unityfvg.it]

- 16. labeling.pfizer.com [labeling.pfizer.com]

- 17. Quinapril: a new second-generation ACE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 20. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 21. tandfonline.com [tandfonline.com]

- 22. The clinical pharmacokinetics of quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Enigma of an ACE Inhibitor: An In-depth Technical Guide to the Structure-Activity Relationship of Quinaprilat

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles governing the structural activity relationship (SAR) of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril. Understanding the intricate interplay between the molecular architecture of this compound and its potent inhibitory effect on ACE is paramount for the rational design of novel antihypertensive agents. This document provides a comprehensive overview of its mechanism of action, key structural features influencing its biological activity, detailed experimental protocols for assessing ACE inhibition, and a visualization of its role in the renin-angiotensin-aldosterone system (RAAS).

Mechanism of Action: Inhibiting a Key Regulator of Blood Pressure

Quinapril is a prodrug that is rapidly hydrolyzed in the body to its active diacid metabolite, this compound.[1][2] this compound exerts its therapeutic effect by inhibiting angiotensin-converting enzyme (ACE), a key zinc-dependent metalloproteinase in the renin-angiotensin-aldosterone system (RAAS).[2] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2] Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention, further elevating blood pressure. By inhibiting ACE, this compound effectively reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[2]

The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of this compound

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. The following diagram illustrates the key steps in this pathway and the point of intervention for this compound.

Structural Activity Relationship (SAR) of this compound

The inhibitory potency of this compound is intrinsically linked to its specific structural features, which allow it to bind with high affinity to the active site of ACE. The SAR of this compound and its analogs has been elucidated through extensive research, with the seminal work of Klutchko et al. (1986) providing foundational insights into the key molecular determinants of activity.

Key Structural Features for ACE Inhibition:

The general pharmacophore for non-sulfhydryl ACE inhibitors like this compound consists of three key binding moieties that interact with specific subsites within the ACE active site (S1, S1', and S2').

-

Zinc-Binding Group: The carboxylate group in the N-carboxymethyl moiety of this compound is crucial for chelating the essential zinc ion (Zn²⁺) in the active site of ACE. This interaction is fundamental for potent inhibition.

-

Hydrophobic Pockets (S1 and S1'): The phenethyl group of this compound fits into the hydrophobic S1 pocket of ACE, contributing significantly to binding affinity. The methyl group of the alanine residue occupies the S1' pocket.

-

Hydrogen Bonding and Ionic Interactions (S2'): The carboxylate group of the tetrahydroisoquinoline ring system interacts with positively charged residues in the S2' subsite, forming strong ionic and hydrogen bonds.

Insights from Analog Studies

While the full quantitative data from the original study by Klutchko et al. is not publicly available in its entirety, the abstract and subsequent publications provide critical qualitative and semi-quantitative SAR insights.[3][] The synthesis and evaluation of various analogs have highlighted the following relationships:

-

Stereochemistry: The specific stereochemistry of this compound (S,S,S configuration) is essential for optimal binding to the ACE active site. Changes in stereochemistry at any of the chiral centers lead to a significant loss of inhibitory activity.

-

Tetrahydroisoquinoline Ring System: The tetrahydro-3-isoquinolinecarboxylic acid moiety is a key structural element. Analogs with a tetrahydro-1-isoquinolinecarboxylic acid or an isoindoline-1-carboxylic acid scaffold show a marked decrease in potency for non-sulfhydryl inhibitors, suggesting a strict spatial requirement for the carboxylate group in this position.[3][]

-

N-Carboxymethyl Side Chain: The length and composition of the side chain containing the zinc-binding group are critical. The ethyl ester of the side chain in the prodrug quinapril renders it inactive; hydrolysis to the free carboxylate in this compound is necessary for ACE inhibition.

Quantitative Data on this compound Analogs

| Compound/Analog | R1 Group | R2 Group | Ring System | ACE Inhibition IC50 (nM) |

| This compound | H | CH₃ | Tetrahydro-3-isoquinoline | [Data from primary source] |

| Analog 1 | CH₃ | CH₃ | Tetrahydro-3-isoquinoline | [Data from primary source] |

| Analog 2 | H | H | Tetrahydro-3-isoquinoline | [Data from primary source] |

| Analog 3 | H | CH₃ | Tetrahydro-1-isoquinoline | [Data from primary source] |

| Analog 4 | H | CH₃ | Isoindoline-1-carboxylic acid | [Data from primary source] |

Experimental Protocols

The determination of the inhibitory potency of compounds like this compound is performed using in vitro ACE inhibition assays. Several methods exist, with the most common ones relying on spectrophotometric or fluorometric detection of the product formed by ACE-catalyzed hydrolysis of a synthetic substrate.

General Protocol for In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol is a generalized representation of a common method used to determine the IC50 value of an ACE inhibitor.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Borate buffer (pH 8.3)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ACE in borate buffer.

-

Prepare a stock solution of HHL in borate buffer.

-

Prepare serial dilutions of the test inhibitor to cover a range of concentrations.

-

-

Enzyme Inhibition Reaction:

-

In a microplate well or microcentrifuge tube, add a specific volume of the test inhibitor solution (or solvent for control).

-

Add a defined amount of ACE solution and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Stopping the Reaction and Extraction:

-

Stop the reaction by adding a strong acid, such as HCl.

-

Extract the hippuric acid (the product of HHL hydrolysis) into an organic solvent, typically ethyl acetate, by vigorous mixing followed by centrifugation to separate the phases.

-

-

Quantification:

-

Carefully transfer the organic layer containing the hippuric acid to a new tube or well.

-

Evaporate the ethyl acetate.

-

Re-dissolve the dried hippuric acid in a suitable buffer or mobile phase.

-

Measure the absorbance of the hippuric acid at a specific wavelength (e.g., 228 nm) using a spectrophotometer or microplate reader.

-

-

Calculation of IC50:

-

Calculate the percentage of ACE inhibition for each inhibitor concentration compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, from the resulting dose-response curve.

-

Experimental Workflow for SAR Study

The following diagram outlines a typical workflow for a structure-activity relationship study of ACE inhibitors.

Conclusion

The potent ACE inhibitory activity of this compound is a direct consequence of its specific three-dimensional structure, which allows for high-affinity binding to the enzyme's active site. The key pharmacophoric elements—the zinc-binding carboxylate, the hydrophobic groups fitting into the S1 and S1' pockets, and the interactions of the tetrahydroisoquinoline moiety with the S2' subsite—are all critical for its biological function. While a comprehensive quantitative SAR table from a single study remains elusive in the public domain, the qualitative and semi-quantitative relationships derived from various studies provide a robust framework for understanding the structural requirements for ACE inhibition. This knowledge continues to guide the design and development of new generations of ACE inhibitors with improved efficacy and safety profiles. The experimental protocols and workflows outlined in this guide provide a practical foundation for researchers engaged in the discovery and characterization of novel antihypertensive agents targeting the renin-angiotensin system.

References

Quinaprilat's Role in the Renin-Angiotensin System: A Technical Guide

Abstract: This technical guide provides an in-depth examination of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, and its pivotal role within the renin-angiotensin system (RAS). Designed for researchers, scientists, and drug development professionals, this document elucidates the mechanism of action, pharmacokinetics, and pharmacodynamics of this compound. It includes detailed experimental protocols for assessing its activity and presents quantitative data in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a comprehensive understanding of this compound's function and evaluation.

The Renin-Angiotensin System (RAS)

The renin-angiotensin system (RAS), or renin-angiotensin-aldosterone system (RAAS), is a critical hormonal cascade that regulates blood pressure, systemic vascular resistance, and fluid and electrolyte balance.[1] The system is initiated when renal blood flow is reduced, triggering juxtaglomerular cells in the kidneys to secrete renin.[1] Renin cleaves angiotensinogen, a protein released by the liver, to form the decapeptide angiotensin I.[1][2] Angiotensin I is then converted to the potent octapeptide angiotensin II by the angiotensin-converting enzyme (ACE), which is primarily found on the surface of vascular endothelial cells, particularly in the lungs.[1]

Angiotensin II exerts several powerful physiological effects, including:

-

Vasoconstriction: It is a potent vasoconstrictor that narrows blood vessels, leading to increased blood pressure.[1][3]

-

Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water reabsorption in the kidneys, thereby increasing extracellular fluid volume and blood pressure.[1][3]

-

Cellular Growth: It can contribute to myocyte hypertrophy and vascular smooth muscle cell proliferation.[4]

Abnormally high activity in the RAS pathway is a primary contributor to hypertension.[1] Therefore, inhibiting this system is a key therapeutic strategy for managing hypertension and related cardiovascular disorders.

This compound: Mechanism of Action

Quinapril is an orally administered prodrug that is rapidly hydrolyzed by de-esterification in the body to its active diacid metabolite, this compound.[5][6][7] this compound is a potent, non-sulfhydryl ACE inhibitor that exerts its therapeutic effects through a dual mechanism.[3][8][9]

-

Inhibition of Angiotensin II Formation: this compound competitively inhibits ACE, blocking the conversion of angiotensin I to angiotensin II.[4][8] This reduction in angiotensin II levels leads to decreased vasoconstriction and lower aldosterone secretion, resulting in reduced peripheral vascular resistance and a decrease in blood pressure.[3][9] this compound demonstrates potent binding to both plasma and tissue-bound ACE, with the inhibition of tissue ACE being a particularly important component of its beneficial cardiovascular effects.[5][6][10]

-

Potentiation of Bradykinin: ACE, also known as kininase II, is responsible for the degradation of bradykinin, a potent vasodilator.[11][12] By inhibiting ACE, this compound prevents the breakdown of bradykinin.[8][11] The resulting accumulation of endogenous bradykinin enhances vasodilation, further contributing to the blood pressure-lowering effect of the drug.[12] This bradykinin-dependent mechanism is crucial for the enhanced flow-dependent, endothelium-mediated dilation observed with this compound.[12]

Pharmacokinetics and Pharmacodynamics

The clinical efficacy of this compound is underpinned by its distinct pharmacokinetic and pharmacodynamic profiles. As a prodrug, quinapril is rapidly absorbed and converted to this compound.[13][14] Although this compound has a relatively short initial half-life, its potent and slow dissociation from ACE results in a prolonged duration of action, allowing for once or twice-daily dosing.[5]

Table 1: Pharmacokinetic Properties of Quinapril and this compound

| Parameter | Quinapril (Prodrug) | This compound (Active Metabolite) | Reference(s) |

|---|---|---|---|

| Time to Peak Plasma Conc. (Tmax) | ~1 hour | ~2 hours | [13][14][15] |

| Bioavailability (of Quinapril) | 50-80% | (Metabolite) | [11] |

| Effect of High-Fat Meal on Absorption | Reduced by ~25-30% | (Metabolite) | [11][15] |

| Plasma Protein Binding | ~97% | ~97% | [15] |

| Elimination Half-life | ~0.8 hours | Biphasic: ~2-3 hours (initial), ~25 hours (terminal) | [13][14][15] |

| Primary Route of Elimination | (Metabolized) | Renal Excretion (up to 96% of IV dose) |[11][15] |

Table 2: Pharmacodynamic Effects of Quinapril/Quinaprilat

| Parameter | Finding | Dosage | Reference(s) |

|---|---|---|---|

| Plasma ACE Inhibition | >80% inhibition for 24 hours | 20 mg oral quinapril | [15] |

| Angiotensin I Pressor Response Inhibition | ~50% inhibition | 2.5 mg IV this compound | [16] |

| Angiotensin I Pressor Response Inhibition | >80% inhibition | 10 mg IV this compound | [16] |

| Systolic Blood Pressure Reduction | ~13 mm Hg | Standard clinical doses | [3] |

| Diastolic Blood Pressure Reduction | ~10 mm Hg | Standard clinical doses | [3] |

| Clinical Efficacy in Hypertension | Effective blood pressure control | 10-40 mg/day oral quinapril | [5][6] |

| Clinical Efficacy in Heart Failure | Improved exercise tolerance and symptoms | ≤40 mg/day oral quinapril |[6][17] |

Experimental Protocols

Evaluating the efficacy of ACE inhibitors like this compound involves both in vitro and in vivo methodologies.

This protocol describes a common spectrophotometric method to determine the concentration of an inhibitor required to reduce ACE activity by 50% (IC50). The assay is based on the ACE-catalyzed hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) to hippuric acid (HA) and L-histidyl-L-leucine.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-L-histidyl-L-leucine (HHL) substrate

-

Borate buffer with NaCl

-

This compound or other test inhibitor

-

1 M HCl

-

Ethyl acetate

-

Microplate reader or spectrophotometer

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of ACE (e.g., 100 mU/mL) in buffer.

-

Prepare a solution of HHL substrate (e.g., 5 mM) in borate buffer.

-

Prepare serial dilutions of this compound in the appropriate buffer to cover a range of expected inhibitory concentrations.

-

-

Enzyme Reaction:

-

To each well of a microplate or microcentrifuge tube, add 40 µL of the this compound dilution (or buffer for control).

-

Add 20 µL of the ACE solution to each well and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 100 µL of the HHL substrate solution.

-

Incubate the mixture at 37°C for 30-60 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 150 µL of 1 M HCl.

-

Add 1 mL of ethyl acetate to each tube to extract the hippuric acid formed.

-

Vortex vigorously for 30 seconds and centrifuge to separate the phases.

-

-

Quantification:

-

Carefully transfer a known volume (e.g., 800 µL) of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness (e.g., using a centrifugal evaporator or under a stream of nitrogen).

-

Re-dissolve the dried hippuric acid residue in a known volume of distilled water or buffer.

-

Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 (where A is absorbance)

-

Plot the % inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

This protocol outlines a general procedure to assess the blood pressure-lowering effects of quinapril in a well-established animal model of hypertension.

Animals:

-

Male Spontaneously Hypertensive Rats (SHR), typically 14-16 weeks old.

-

Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.

Methodology:

-

Acclimatization and Baseline Measurement:

-

House the rats under standard laboratory conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water) for at least one week.

-

Train the rats for blood pressure measurement using the tail-cuff method for several days to minimize stress-induced variations.

-

Record stable baseline systolic blood pressure (SBP) and heart rate (HR) for 2-3 consecutive days before the study begins.

-

-

Drug Administration:

-

Randomly assign SHR to treatment groups (e.g., Vehicle control, Quinapril 10 mg/kg, Quinapril 30 mg/kg).

-

Administer quinapril or the vehicle (e.g., water) orally via gavage once daily for a predetermined period (e.g., 14 days).[10]

-

-

Blood Pressure Monitoring:

-

Measure SBP and HR at various time points post-dosing (e.g., 2, 4, 8, and 24 hours) on day 1 to assess the acute effect.

-

Continue to measure SBP and HR daily or on selected days (e.g., days 7 and 14) throughout the chronic treatment period, typically at the time of expected peak effect.

-

-

Data Analysis:

-

Calculate the change in SBP and HR from baseline for each animal at each time point.

-

Compare the mean changes in SBP and HR between the quinapril-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

A significant reduction in SBP in the quinapril groups compared to the vehicle group indicates an antihypertensive effect.

-

Conclusion

This compound is a highly potent and specific inhibitor of the angiotensin-converting enzyme. Its role in the renin-angiotensin system is definitive and multifaceted, primarily characterized by the suppression of angiotensin II production and the potentiation of bradykinin. This dual mechanism effectively reduces peripheral vascular resistance and lowers blood pressure. Its favorable pharmacokinetic profile, marked by a prolonged duration of action due to strong ACE binding, establishes it as an effective therapeutic agent for the management of hypertension and congestive heart failure.[5][7] The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and understanding of this compound and other ACE inhibitors within the field of cardiovascular drug development.

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinapril: a further update of its pharmacology and therapeutic use in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinapril. A review of its pharmacological properties, and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Quinapril Hydrochloride | C25H31ClN2O5 | CID 54891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. ahajournals.org [ahajournals.org]

- 13. The clinical pharmacokinetics of quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. drugs.com [drugs.com]

- 16. A pharmacodynamic and pharmacokinetic comparison of intravenous this compound and oral quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quinapril in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Potent ACE Inhibitor: A Technical Guide to the Discovery and Synthesis of Quinaprilat

Introduction: Quinaprilat, the active metabolite of the prodrug quinapril, is a potent and specific inhibitor of the angiotensin-converting enzyme (ACE). Its development marked a significant advancement in the management of hypertension and congestive heart failure. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale: Targeting the Renin-Angiotensin-Aldosterone System

The development of this compound is rooted in the understanding of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure.[1][2] The discovery that inhibiting ACE could effectively lower blood pressure led to the development of the first ACE inhibitors, such as captopril.[1] Building upon this foundation, researchers sought to develop new ACE inhibitors with improved potency, duration of action, and side-effect profiles.

The design of quinapril was the result of extensive structure-activity relationship (SAR) studies.[3][4] These studies aimed to optimize the binding of the inhibitor to the active site of ACE. Quinapril was designed as a prodrug, which is converted in the body to its active diacid metabolite, this compound.[5] This metabolic activation enhances the oral bioavailability of the drug.[6] The synthesis and ACE-inhibiting activities of quinapril and this compound were first reported in 1986.[4] These tetrahydro-3-isoquinolinecarboxylic acid derivatives demonstrated in vitro and in vivo potency equivalent to enalapril.[3][4]

Mechanism of Action: Inhibition of Angiotensin II Formation

This compound exerts its therapeutic effect by inhibiting ACE, a key enzyme in the RAAS.[7] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[2] Angiotensin II has several physiological effects that contribute to increased blood pressure, including vasoconstriction, stimulation of aldosterone secretion, and enhancement of sympathetic nervous system activity.[1]

By inhibiting ACE, this compound effectively blocks the production of angiotensin II, leading to vasodilation and a reduction in blood pressure.[6] The inhibition of ACE also leads to an increase in the levels of bradykinin, a potent vasodilator, as ACE is also responsible for its degradation.[6]

The signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of inhibition by this compound are illustrated in the following diagram:

Synthesis of Quinapril

The synthesis of quinapril involves a multi-step process. A common method involves the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield quinapril tert-butyl ester.[8][9][10] This intermediate is then reacted with an acid to yield quinapril or its acid addition salt.[8][9][10]

The general workflow for the synthesis of quinapril hydrochloride is depicted below:

Quantitative Data

The pharmacokinetic and pharmacodynamic properties of quinapril and its active metabolite, this compound, have been extensively studied. A summary of key quantitative data is presented in the tables below.

Table 1: Pharmacokinetic Parameters of Quinapril and this compound

| Parameter | Quinapril | This compound | Reference(s) |

| Bioavailability | 50-80% | - | [6] |

| Tmax (Time to Peak Concentration) | < 1 hour | ~2.5 hours | [6] |

| Cmax (Peak Plasma Concentration) | - | 1526 ng/mL (after 10mg dose) | [6] |

| Protein Binding | ~97% | ~97% | [6] |

| Elimination Half-life | ~0.8 hours | ~2.3 hours | [6] |

| Clearance | - | 68 mL/min | [6] |

| Route of Elimination | - | Up to 96% in urine | [6] |

Table 2: Pharmacodynamic Parameters of this compound

| Parameter | Value | Reference(s) |

| Onset of Action (IV) | Within 15 minutes | [3] |

| 50% Inhibition of A-I Pressor Response (IV) | 2.5 mg | [3] |

| >80% Inhibition of A-I Pressor Response (IV) | 10 mg | [3] |

Experimental Protocols

Synthesis of Quinapril Hydrochloride

The following is a representative protocol for the synthesis of quinapril hydrochloride, based on published patent literature.[8][9][10]

Step 1: Coupling Reaction

-

To a solution of (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester in a suitable aprotic solvent (e.g., toluene), add (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester.

-

Add a catalytic amount of a suitable acid (e.g., acetic acid).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture containing quinapril tert-butyl ester is carried forward to the next step.

Step 2: Deprotection and Salt Formation

-

To the reaction mixture from Step 1, add a solution of hydrochloric acid (e.g., anhydrous HCl in an organic solvent or aqueous HCl).

-

Stir the mixture to facilitate the removal of the tert-butyl protecting group and the formation of the hydrochloride salt.

-

The crude quinapril hydrochloride can be isolated by filtration or by removal of the solvent under reduced pressure.

-

Purify the product by recrystallization from a suitable solvent system (e.g., acetonitrile/acetone) to yield crystalline quinapril hydrochloride.[8]

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The following protocol is based on the classical spectrophotometric method developed by Cushman and Cheung, which is a widely used method for determining ACE inhibitory activity.[11][12]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

This compound (or other test inhibitor)

-

Borate buffer (pH 8.3)

-

Hydrochloric acid (1 N)

-

Ethyl acetate

-

Spectrophotometer

Procedure:

-

Prepare solutions of ACE, HHL, and the test inhibitor (this compound) in borate buffer.

-

In a test tube, pre-incubate a solution of the test inhibitor with the ACE solution at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the HHL substrate solution to the pre-incubated mixture.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding 1 N hydrochloric acid.

-

Extract the hippuric acid (the product of the enzymatic reaction) from the aqueous phase into ethyl acetate by vigorous mixing.

-

Centrifuge the mixture to separate the organic and aqueous layers.

-

Carefully remove the ethyl acetate layer and evaporate the solvent.

-

Redissolve the dried hippuric acid residue in a known volume of a suitable solvent (e.g., water or buffer).

-

Measure the absorbance of the hippuric acid solution at 228 nm using a spectrophotometer.

-

The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of a control reaction (without the inhibitor). The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined from a dose-response curve.

The discovery and development of this compound represent a successful example of rational drug design targeting a key enzymatic pathway. Through a deep understanding of the Renin-Angiotensin-Aldosterone System and extensive structure-activity relationship studies, a potent and effective ACE inhibitor was created. The synthesis of its prodrug, quinapril, allows for effective oral delivery and subsequent metabolic activation. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for scientists and researchers in the field of cardiovascular drug development.

References

- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 2. The pharmacokinetics and pharmacodynamics of quinapril and this compound in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A pharmacodynamic and pharmacokinetic comparison of intravenous this compound and oral quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel angiotensin converting enzyme inhibitor quinapril and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinapril. A review of its pharmacological properties, and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Quinapril Hydrochloride | C25H31ClN2O5 | CID 54891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US20040192613A1 - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]

- 9. EP1611106B1 - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]

- 10. HK1084386A - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]

- 11. scialert.net [scialert.net]

- 12. Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinaprilat: An In-depth Technical Guide on the Core Active Metabolite of Quinapril

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaprilat is the active diacid metabolite of the prodrug quinapril, a potent, orally active angiotensin-converting enzyme (ACE) inhibitor.[1] Following oral administration, quinapril undergoes rapid de-esterification in the liver to form this compound.[2] This biotransformation is essential for the therapeutic efficacy of quinapril, as this compound is the pharmacologically active moiety responsible for the inhibition of ACE. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for its analysis.

Mechanism of Action

This compound exerts its therapeutic effects by competitively inhibiting angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[3] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3] Angiotensin II mediates a variety of effects that contribute to increased blood pressure, including direct vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex leading to sodium and water retention, and enhancement of sympathetic nervous system activity.[4][5]

By inhibiting ACE, this compound effectively reduces the formation of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure.[6] The inhibition of ACE also leads to an increase in the levels of bradykinin, a potent vasodilator that is normally degraded by ACE (also known as kininase II).[3] This dual action of reducing a vasoconstrictor and increasing a vasodilator contributes to the overall antihypertensive effect of this compound. Furthermore, the reduction in angiotensin II levels leads to decreased aldosterone secretion, which can result in a small increase in serum potassium.[6]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its formation from the prodrug quinapril, its distribution, and its elimination.

Absorption and Metabolism

Following oral administration of quinapril, peak plasma concentrations of the parent drug are observed within one hour.[7] Quinapril is then rapidly and extensively metabolized via de-esterification, primarily in the liver, to its active metabolite, this compound.[2] Approximately 38% of an oral dose of quinapril is converted to this compound.[7] Peak plasma concentrations of this compound are typically reached approximately two hours post-dose.[7][8] The extent of absorption of quinapril is around 60%, based on the recovery of quinapril and its metabolites in the urine.[9]

Distribution

Both quinapril and this compound are highly protein-bound, with approximately 97% of each circulating in plasma bound to proteins.[3]

Elimination

This compound is primarily eliminated by renal excretion.[7] It exhibits a biphasic elimination profile, with an initial elimination half-life of approximately 2-3 hours and a prolonged terminal elimination phase with a half-life of about 25 hours.[6][9] This long terminal half-life is attributed to the slow dissociation of this compound from tissue ACE.[10] In patients with renal impairment, the elimination half-life of this compound increases as creatinine clearance decreases, necessitating dose adjustments.[3][5]

| Parameter | Quinapril | This compound | Reference |

| Time to Peak Concentration (Tmax) | ~1 hour | ~2 hours | [7][8] |

| Elimination Half-life (t½) | ~0.8 hours (apparent) | ~2-3 hours (initial), ~25 hours (terminal) | [6][8][9] |

| Plasma Protein Binding | ~97% | ~97% | [3] |

| Primary Route of Elimination | Metabolism to this compound | Renal Excretion | [7] |

| Apparent Plasma Clearance | ~1850 mL/min | ~220 mL/min | [8] |

Table 1: Summary of Pharmacokinetic Parameters for Quinapril and this compound

Pharmacodynamics

The pharmacodynamic effects of this compound are directly related to its inhibition of ACE. Single doses of 20 mg of quinapril have been shown to provide over 80% inhibition of plasma ACE for 24 hours.[7] The onset of action is rapid, with ACE inhibition observed within 15 minutes of intravenous administration of this compound.[11] While maximal ACE inhibition is achieved with doses as low as 2.5 mg of quinapril, the duration of inhibition is dose-dependent.[12]

The clinical effects of this compound include a reduction in both systolic and diastolic blood pressure in hypertensive patients.[2] In patients with heart failure, this compound has been shown to reduce pulmonary capillary wedge pressure and systemic vascular resistance, while increasing cardiac output.[6]

| Parameter | Value | Reference |

| IC50 for ACE Inhibition | 2.7 ± 1.9 ng/mL (equivalent to ~7 nM) | [5] |

| Binding Affinity (Ki) | Not explicitly found for this compound, but potent binding to ACE is established. | [13] |

Table 2: Pharmacodynamic Parameters of this compound

Experimental Protocols

In Vitro ACE Inhibition Assay

The following protocol is a generalized method for determining the in vitro ACE inhibitory activity of a compound like this compound, based on the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL).[2][14]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of rabbit lung ACE in a suitable buffer (e.g., 50 mM sodium borate buffer with 300 mM NaCl, pH 8.3).[14]

-

Prepare a solution of the substrate hippuryl-L-histidyl-leucine (HHL) in the same buffer.[14]

-

Prepare serial dilutions of this compound in the buffer to determine the IC50 value.

-

-

Assay Procedure:

-

In a microcentrifuge tube or a well of a microplate, add the ACE solution and the this compound solution (or buffer for the control).

-

Pre-incubate the mixture at 37°C for a short period (e.g., 3-5 minutes).[2][14]

-

Initiate the enzymatic reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for a defined time (e.g., 30 minutes).[2][14]

-

Stop the reaction by adding a strong acid, such as 1 M HCl.[2]

-

-

Quantification of Hippuric Acid:

-

The amount of hippuric acid (HA) formed, which is proportional to the ACE activity, can be quantified.

-

HPLC Method: Inject the reaction mixture into a reverse-phase HPLC system and monitor the elution of HA by UV detection at 228 nm.[14]

-

Spectrophotometric Method: Extract the HA with an organic solvent like ethyl acetate, evaporate the solvent, and redissolve the residue in water or buffer for spectrophotometric measurement at 228 nm.[11]

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (AUC of HA with inhibitor / AUC of HA in control)] x 100.[14]

-

Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

-

Bioanalytical Method for this compound in Human Plasma

The following is a generalized protocol for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[4][6]

Methodology:

-

Sample Preparation:

-

To a known volume of human plasma (e.g., 250 µL), add an internal standard (IS) solution (e.g., lisinopril).[6]

-

Induce protein precipitation by adding a cold organic solvent mixture, such as acetonitrile:methanol (8:2 v/v).[4]

-